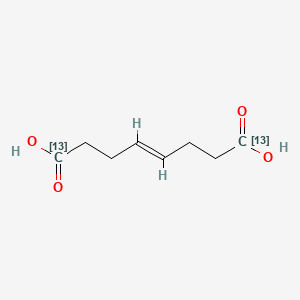
(E)-(1,8-13C2)oct-4-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(1,8-13C2)oct-4-enedioic acid is a labeled compound used in various scientific research fields. The labeling with carbon-13 isotopes at positions 1 and 8 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is a derivative of oct-4-enedioic acid, which is an unsaturated dicarboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor that already contains the carbon-13 isotopes and then perform a series of chemical reactions to form the desired compound. The synthetic route may involve steps such as:
Alkylation: Introducing the carbon-13 labeled carbon atoms into the precursor molecule.
Oxidation: Converting intermediate compounds into the desired dicarboxylic acid.
Purification: Using techniques like chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Automated Purification Systems: To ensure consistent quality of the final product.
化学反应分析
Types of Reactions
(E)-(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as aldehydes or ketones.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce aldehydes or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
科学研究应用
(E)-(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of specialized materials and chemicals.
作用机制
The mechanism of action of (E)-(1,8-13C2)oct-4-enedioic acid involves its interaction with molecular targets in various pathways. The carbon-13 labeling allows researchers to track the compound’s behavior and interactions at the molecular level. This can provide insights into:
Metabolic Pathways: Understanding how the compound is metabolized in biological systems.
Molecular Interactions: Studying how the compound interacts with enzymes, receptors, and other molecules.
相似化合物的比较
Similar Compounds
Oct-4-enedioic acid: The non-labeled version of the compound.
Other Labeled Dicarboxylic Acids: Such as (E)-(1,8-13C2)hex-4-enedioic acid.
Uniqueness
(E)-(1,8-13C2)oct-4-enedioic acid is unique due to its specific carbon-13 labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC 名称 |
(E)-(1,8-13C2)oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |
InChI 键 |
LQVYKEXVMZXOAH-QDZBZLPOSA-N |
手性 SMILES |
C(C[13C](=O)O)/C=C/CC[13C](=O)O |
规范 SMILES |
C(CC(=O)O)C=CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
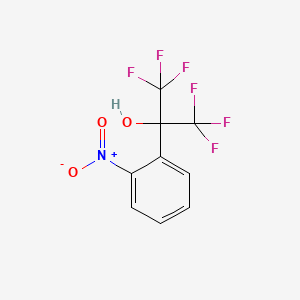
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
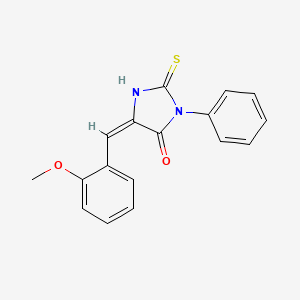

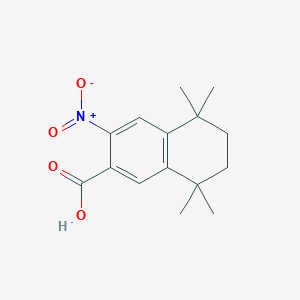

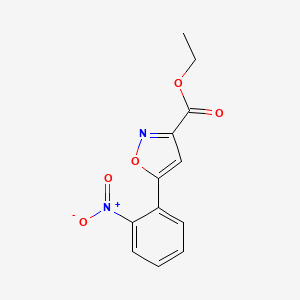
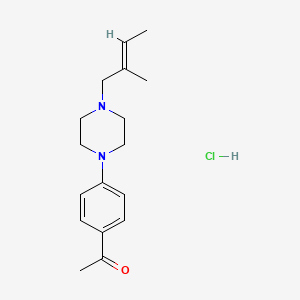
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
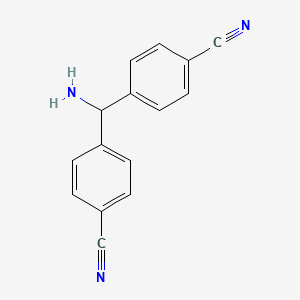
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
